molecular formula C5H6N4O2 B13142214 N-methyl-5-nitropyrimidin-2-amine

N-methyl-5-nitropyrimidin-2-amine

Cat. No.: B13142214
M. Wt: 154.13 g/mol
InChI Key: JXARICDOJKFOPV-UHFFFAOYSA-N
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Description

N-methyl-5-nitropyrimidin-2-amine is an organic compound with the molecular formula C5H6N4O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the N-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitropyrimidin-2-amine typically involves the nitration of N-methylpyrimidin-2-amine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyrimidine ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form this compound N-oxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: N-methyl-5-aminopyrimidin-2-amine.

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N-methyl-5-nitropyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyrimidine: Similar structure but lacks the N-methyl group.

    N-methyl-2-aminopyrimidine: Similar structure but lacks the nitro group.

    5-Nitro-2-pyrimidinamine: Similar structure but lacks the N-methyl group.

Uniqueness

N-methyl-5-nitropyrimidin-2-amine is unique due to the presence of both the nitro group and the N-methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

N-methyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C5H6N4O2/c1-6-5-7-2-4(3-8-5)9(10)11/h2-3H,1H3,(H,6,7,8)

InChI Key

JXARICDOJKFOPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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